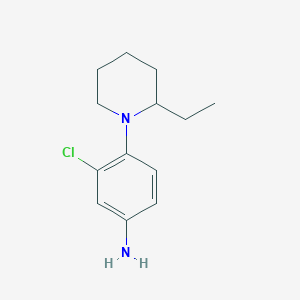

3-Chloro-4-(2-ethyl-1-piperidinyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-(2-ethyl-1-piperidinyl)aniline is a useful research compound. Its molecular formula is C13H19ClN2 and its molecular weight is 238.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalysis and Synthetic Applications

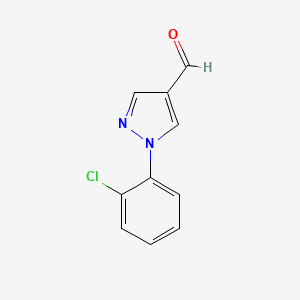

Acid-Base Bifunctional Ionic Liquids in Synthesis : A study conducted by Zhang et al. (2010) explored the catalytic efficiency of acid-base bifunctional ionic liquids, particularly 1-(2-(1′-piperidinyl)ethyl)-3-methyl imidazolium trichlorolead ([PEmim]PbCl3), in the reaction between aniline and dimethyl carbonate (DMC). This reaction yields methyl-N-methyl-N-phenylcarbamate with a 72% success rate, highlighting the catalyst's ability to activate both reactants through its acidic and basic sites. The study leverages density functional theory (DFT) calculations to elucidate the structural and charge properties of [PEmim]PbCl3, revealing its role in increasing the electrophilicity of DMC and the nucleophilicity of aniline (Zhang et al., 2010).

Polymerization and Material Science

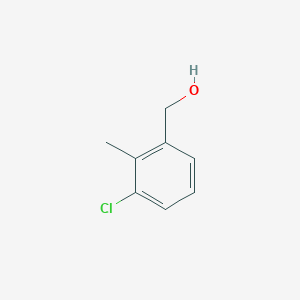

Ligand-Initiated Ring-Opening Polymerization : Liu and Ma (2014) synthesized a series of mononuclear aluminum dimethyl complexes with bidentate N-[2-(1-piperidinyl)benzyl]anilino or N-(2-morpholinobenzyl)anilino ligands. These complexes were effectively used in the ring-opening polymerization (ROP) of rac-lactide, producing poly(lactic acid) (PLA) with narrow molecular weight distributions. The study showcases the potential of these complexes in polymer synthesis, with the bidentate ligands systematically end-capping the polymer products, demonstrating the control over polymerization processes and the ability to modify polymer properties (Liu & Ma, 2014).

Medicinal Chemistry Applications

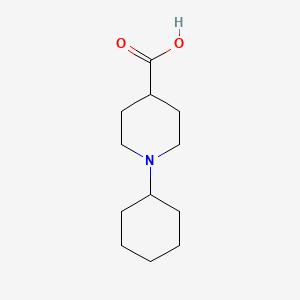

Antiproliferative Activity : Aeluri et al. (2012) reported on the synthesis and evaluation of polysubstituted tetrahydropyridines (THPs) and piperidin-4-one-3-carboxylates for their anticancer activity. The synthesis is conducted via a one-pot multicomponent reaction, followed by acidic conditions to convert the THPs to the corresponding piperidin-4-one-3-carboxylates. Some of these compounds demonstrated significant anticancer activity, highlighting the therapeutic potential of piperidine derivatives in cancer treatment (Aeluri et al., 2012).

Propiedades

IUPAC Name |

3-chloro-4-(2-ethylpiperidin-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(15)9-12(13)14/h6-7,9,11H,2-5,8,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJCWRHGMCYMLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)

![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)

![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)

![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)

![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)